
1,2,6-Tribromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a tricyclic aromatic compound. It is characterized by the presence of three bromine atoms at the 1, 2, and 6 positions on the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,6-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed:
- Substituted dibenzofurans with various functional groups.
- Biaryl compounds through coupling reactions .
Scientific Research Applications
1,2,6-Tribromo-dibenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Its derivatives are investigated for potential biological activities, including anti-tumor and anti-viral properties
Mechanism of Action
The mechanism of action of 1,2,6-tribromo-dibenzofuran depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms, which can be substituted or coupled with other functional groups. In materials science, its electronic properties are exploited for the development of semiconductors and LEDs .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
1,2,3-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
1,2,4-Tribromo-dibenzofuran: Similar to 1,2,6-tribromo-dibenzofuran but with bromine atoms at the 1, 2, and 4 positions.
Uniqueness: The 1, 2, and 6 positions allow for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
617707-36-5 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,2,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9-10(11(7)15)6-2-1-3-8(14)12(6)16-9/h1-5H |
InChI Key |
WYKYMAYURAXFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


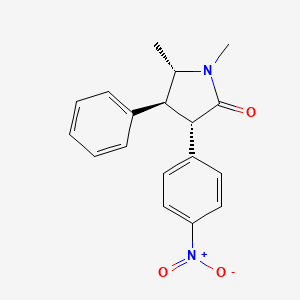
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
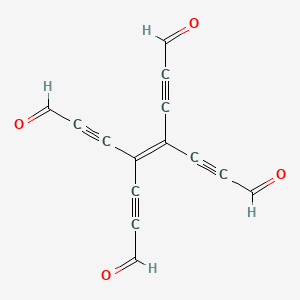
![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
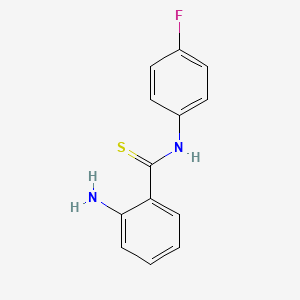
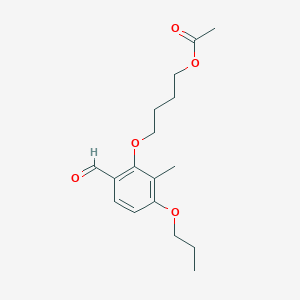
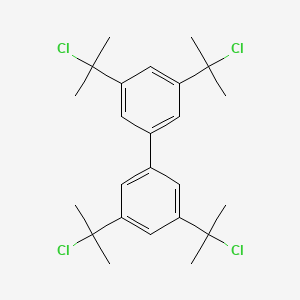
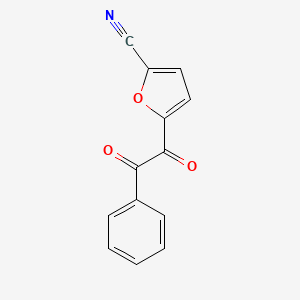
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

